Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
Overview
Description
Racemic mixtures are those that have equal amounts of left- and right-handed enantiomers of a chiral molecule . They are rare in nature, but many compounds are produced industrially as racemates .
Synthesis Analysis
The synthesis of racemic mixtures often involves the reaction of achiral substances, which results in a product that contains equal amounts of both enantiomers .Molecular Structure Analysis
The molecular structure of a racemic mixture is such that it has a non-superimposable mirror image . This means that the 3D arrangement of atoms in one enantiomer is the mirror image of the other, but they cannot be superimposed onto each other .Chemical Reactions Analysis
In chemical reactions, racemic mixtures can show different reactivity compared to their pure enantiomers. This is because the two enantiomers may interact differently with other chiral substances .Physical And Chemical Properties Analysis
Racemic mixtures are optically inactive, meaning that they do not rotate the polarization of plane-polarized light . This is because the two enantiomers rotate plane-polarized light in opposite directions, and these rotations cancel each other out .Scientific Research Applications
Organocatalysis
- Research by Hozjan et al. (2023) demonstrates the organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This work highlights the potential of using similar compounds in organocatalysis, a field that involves catalysts composed of small organic molecules (Hozjan et al., 2023).
Crystal and Molecular Structure Analysis
- Bubnov et al. (2015) explored the cycloaddition of alkenes to pyrrole derivatives, including structural analysis through X-ray crystallography. This research underscores the importance of such compounds in understanding molecular interactions and structural properties (Bubnov et al., 2015).
Kinetic Resolution and Enantioselectivity
- Studies like that of Kovács et al. (2017) and Vakarov et al. (2019) demonstrate the kinetic resolution and enantioselective applications of similar compounds. These researches highlight the potential of using such compounds in creating enantiomerically pure products, which is crucial in the pharmaceutical industry (Kovács et al., 2017), (Vakarov et al., 2019).
Hydrolytic Enzyme Development
- The work by Chikusa et al. (2003) on the development of scalable enantioselective processes using hydrolytic enzymes, using racemic esters, provides insights into the potential applications of similar compounds in industrial biocatalysis (Chikusa et al., 2003).
Synthesis of Chiral and Bioactive Compounds
- Research by Rassu et al. (1994) and Gossauer et al. (1978) exemplifies the use of similar compounds in the synthesis of chiral and bioactive compounds, which has significant implications in medicinal chemistry (Rassu et al., 1994), (Gossauer et al., 1978).
Reactivity and Mechanism Studies
- The work of Samadi et al. (2014) and Ishihara et al. (2008) contributes to the understanding of the reactivity and mechanism of similar compounds, which is crucial for developing new chemical synthesis methods (Samadi et al., 2014), (Ishihara et al., 2008).
Intermediate for Receptor Agonists
- Jarugu et al. (2018) detail the synthesis of an important intermediate for nicotinic acetylcholine receptor agonists, demonstrating the pharmaceutical relevance of such compounds (Jarugu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R,3aR,7aR)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUXCDMHVQBTCJ-BRWVUGGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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